5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde

Catalog No.
S3034628
CAS No.
890094-05-0
M.F
C13H10N2OS
M. Wt
242.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-ca...

CAS Number

890094-05-0

Product Name

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde

IUPAC Name

5-(benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde

Molecular Formula

C13H10N2OS

Molecular Weight

242.3

InChI

InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2

InChI Key

MIMDMFUSQJPNQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O

Solubility

not available

Here are some resources for further exploration:

  • SciFinder Scholar () is a database containing information on millions of chemical substances, including research articles and patents. You can search for "5-(1H-benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde" to see if there is any published research on this specific molecule.
  • Google Scholar () is a search engine for scholarly articles. You can use it to search for research on benzimidazole or thiophene derivatives.

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is a complex organic compound characterized by the presence of a benzimidazole moiety and a thiophene ring, along with an aldehyde functional group. The molecular formula of this compound is C14H12N2S, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms. The structure combines the unique properties of benzimidazole, known for its biological activity, with those of thiophene, which is often utilized in various organic electronic applications. The compound's structure facilitates potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Typical of aldehydes and heterocycles. Aldehyde groups are reactive towards nucleophiles and can undergo:

  • Nucleophilic addition: Reaction with amines to form imines or with alcohols to yield hemiacetals.
  • Condensation reactions: In the presence of suitable catalysts, it may undergo condensation with active methylene compounds or other nucleophiles to form more complex structures.
  • Reduction reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Compounds containing benzimidazole and thiophene moieties have been studied for their biological activities. Research indicates that derivatives of benzimidazole exhibit:

  • Antimicrobial properties: Effective against various bacterial and fungal strains.
  • Anticancer activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Certain compounds have been noted to reduce inflammation in various biological models.

The specific biological activity of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde would require further empirical studies to establish its efficacy against specific targets.

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: A common method involves the reaction between 1H-benzo[d]imidazole derivatives and thiophene-3-carbaldehyde under acidic or basic conditions.
  • Knoevenagel Condensation: This method can be utilized if an appropriate aldehyde is present alongside a thiophene derivative.
  • Multi-step Synthesis: Starting from commercially available precursors, one can synthesize the compound through a series of reactions including alkylation and oxidation steps.

The unique structure of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde lends itself to various applications:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Organic Electronics: Due to the thiophene component, it may be applicable in organic semiconductors or photovoltaic devices.
  • Chemical Probes: It could serve as a probe for studying biological interactions due to its ability to form complexes with biomolecules.

Interaction studies are essential for understanding how 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • In vitro and In vivo Studies: Testing the compound's efficacy in laboratory settings before moving on to animal models.

Several compounds share structural similarities with 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-(1H-benzimidazol-2-yl)thiopheneBenzimidazole fused with thiopheneKnown for its anti-inflammatory properties
4-(benzo[d]imidazol-1-yloxy)benzaldehydeBenzaldehyde derivative with benzimidazoleExhibits significant antimicrobial activity
2-(methylthio)-benzo[d]imidazoleContains a methylthio groupPotentially useful in drug design due to its reactivity

These compounds highlight the versatility of the benzimidazole and thiophene frameworks while demonstrating unique biological activities that may differ from those of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde.

XLogP3

2.2

Dates

Modify: 2023-07-24

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